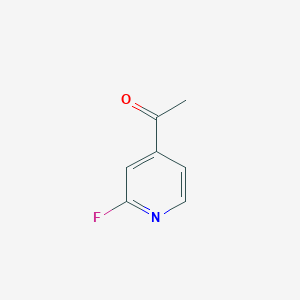
1-(2-Fluoropyridin-4-YL)ethanone
Vue d'ensemble
Description
"1-(2-Fluoropyridin-4-YL)ethanone" is a compound of interest in the field of organic chemistry, especially in the synthesis and modification of pyridine derivatives which have various applications in pharmaceuticals, agrochemicals, and materials science. The fluorinated pyridine moiety is a crucial structural element due to its electron-withdrawing properties, which influence the chemical reactivity and physical properties of the compounds.
Synthesis Analysis
The synthesis of derivatives related to "1-(2-Fluoropyridin-4-YL)ethanone" involves multiple steps, including the use of click chemistry approaches for constructing complex molecules with high yields. An example includes the synthesis of a compound through click chemistry, starting from 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, indicating the versatility of pyridine derivatives in complex organic syntheses (Govindhan et al., 2017).
Molecular Structure Analysis
Molecular structure and vibrational frequencies of related fluoropyridine compounds have been analyzed using experimental and theoretical methods. The geometrical parameters, analyzed using XRD data and computational methods like NBO, HOMO-LUMO, and MEP analysis, show the significance of the fluoropyridine core in determining the electronic structure and reactivity of these molecules (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of fluoropyridine derivatives is highlighted by their participation in various organic reactions, including click reactions for the synthesis of novel compounds with potential antimicrobial activity. These reactions often involve modifications at the pyridine ring to introduce new functional groups that can enhance biological activity (Nagamani et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal structure, of related compounds have been studied using techniques like TGA, DSC, and single-crystal XRD analysis. These studies help in understanding the stability and solid-state behavior of fluoropyridine derivatives, which is crucial for their application in material science and pharmaceutical formulation (Govindhan et al., 2017).
Chemical Properties Analysis
The electronic structure of fluoropyridine derivatives, as analyzed through HOMO-LUMO and MEP analyses, provides insights into their chemical reactivity. The presence of the fluorine atom influences the electron density distribution across the molecule, making the carbonyl group a reactive site for further chemical modifications. This aspect is critical for designing molecules with desired reactivity and selectivity for various chemical transformations (Mary et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
- 1-(2-Fluoropyridin-4-YL)ethanone has been utilized in the synthesis of various compounds. For instance, it was used as a starting material in the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone. This compound was characterized using IR, NMR, and MS studies, and its thermal stability was analyzed using TGA and DSC techniques (Govindhan et al., 2017).
Chemical Process Development
- In the development of new chemical processes, 1-(2-Fluoropyridin-4-YL)ethanone has been utilized as an intermediate. For example, in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, this compound played a critical role in establishing the relative stereochemistry of the final product (Butters et al., 2001).
Biocatalytic Applications
- Biocatalytic applications of 1-(2-Fluoropyridin-4-YL)ethanone are notable, particularly in the synthesis of enantiomerically pure compounds. A study detailed the enantioselective reduction of 1-(4-fluorophenyl)ethanone, a related compound, catalyzed by Daucus carota cells, highlighting the potential of 1-(2-Fluoropyridin-4-YL)ethanone in similar biocatalytic processes (2022).
Antimicrobial and Antifungal Properties
- Several derivatives of 1-(2-Fluoropyridin-4-YL)ethanone have been synthesized and tested for antimicrobial and antifungal properties. For example, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones were synthesized from a related compound and showed promising antimicrobial activity (Nagamani et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYXKBMRTTZINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303117 | |
| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-YL)ethanone | |
CAS RN |
111887-72-0 | |
| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111887-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
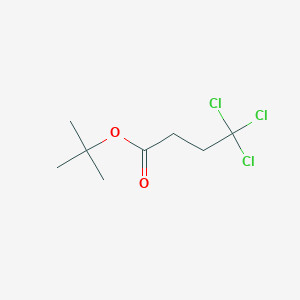
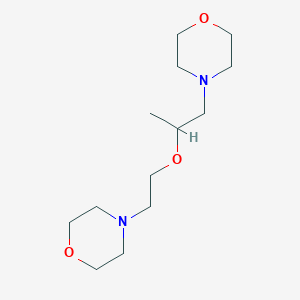
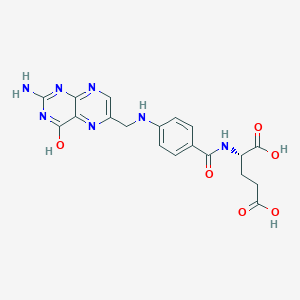
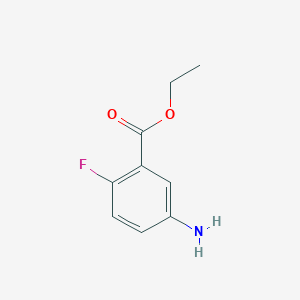
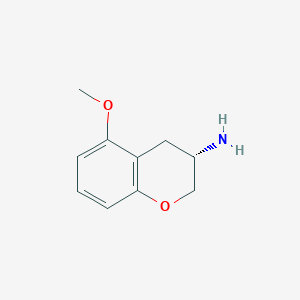
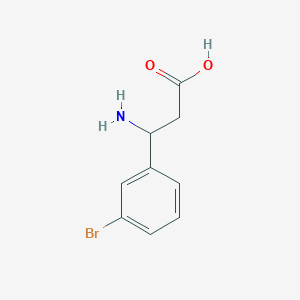
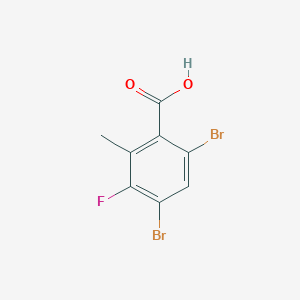
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
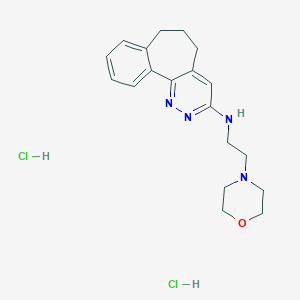
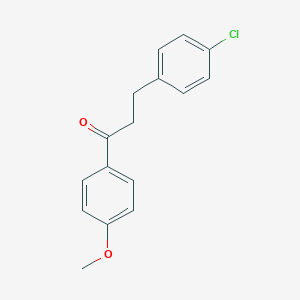
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
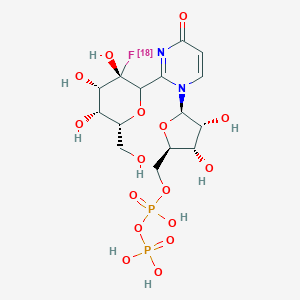
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)